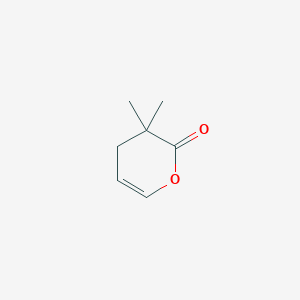
2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with fluorine, hydroxyl, methyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- typically involves multi-step organic reactions. One common method includes the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, followed by selective fluorination and phenylation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and quantity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted cyclopentenones, cyclopentanols, and other derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, it may interact with redox-sensitive transcription factors such as nuclear factor-kappa B (NF-kappaB), playing a role in inflammation and aging processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Known for its use in flavors and perfumery.
3-Methyl-1,2-cyclopentanedione: Related diketone with different reactivity and applications.
Uniqueness
2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable compound for developing new materials and studying fluorine’s effects on molecular interactions.
Propiedades
Número CAS |
231291-99-9 |
|---|---|
Fórmula molecular |
C12H10F2O2 |
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
5,5-difluoro-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H10F2O2/c1-7-9(8-5-3-2-4-6-8)12(13,14)11(16)10(7)15/h2-6,9,15H,1H3 |
Clave InChI |
YGBAJABIGXKVFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(C1C2=CC=CC=C2)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
stannane](/img/structure/B14257842.png)


![2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide](/img/structure/B14257858.png)

![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)

![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)

